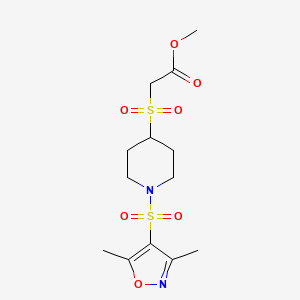

N-cyclopropyl-1H-1,2,4-triazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-cyclopropyl-1H-1,2,4-triazole-5-carboxamide” is a chemical compound that belongs to the class of 1,2,4-triazoles . The 1,2,4-triazole ring is an essential structural component in many pharmaceuticals and pesticides . Compounds containing a triazole are significant heterocycles that exhibit broad biological activities .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives can be carried out using two main approaches . The first approach is based on including the necessary pharmacophore groups and substituents into the molecules of the starting reagents with the subsequent formation of the 1,2,4-triazole ring . The second approach involves the treatment of β-acylamidrazone, obtained from carboxylic acid hydrazide, with an acid chloride of the same acid in pyridine at 115°С .Aplicaciones Científicas De Investigación

Antibacterial Activity: Researchers have investigated its antibacterial potential, particularly against Gram-positive bacteria. The compound’s unique structure may allow it to interact with bacterial enzymes or cell membranes, making it a candidate for novel antibiotics .

Antifungal Properties: Cyclopropyltriazole derivatives have demonstrated antifungal activity. They could serve as leads for developing new antifungal agents to combat fungal infections .

Antioxidant Applications

Antioxidants play a crucial role in protecting cells from oxidative damage. Cyclopropyltriazole derivatives have been explored for their antioxidant properties:

- Radical Scavenging : Studies suggest that these compounds exhibit radical scavenging activity, which could contribute to their potential as antioxidants .

Anti-Malarial and Anti-Leishmanial Potential

Malaria and leishmaniasis are serious tropical diseases. Cyclopropyltriazole derivatives have been investigated for their efficacy against these parasites:

Anti-Malarial Activity: Some derivatives show promising anti-malarial effects, making them interesting candidates for drug development .

Anti-Leishmanial Properties: Leishmaniasis, caused by protozoan parasites, can be debilitating. Cyclopropyltriazole derivatives may offer new avenues for treating this disease .

Organic Synthesis

Cyclopropyltriazole derivatives serve as building blocks in organic synthesis:

- Click Chemistry : The 1,2,3-triazole motif is amenable to click chemistry reactions. Researchers use it for efficient coupling reactions, bioconjugation, and drug synthesis .

Fluorescent Imaging

Fluorescent probes are essential for biological imaging. Cyclopropyltriazole derivatives have been explored in this context:

Direcciones Futuras

The future directions for “N-cyclopropyl-1H-1,2,4-triazole-5-carboxamide” could involve further exploration of its biological activities and potential applications in various fields such as pharmaceutics and biotechnology . Further studies could also focus on the development of more efficient synthesis methods and a deeper understanding of its mechanism of action .

Mecanismo De Acción

Target of Action

N-cyclopropyl-1H-1,2,4-triazole-5-carboxamide is a compound belonging to the family of triazole derivatives

Mode of Action

For instance, some triazole derivatives inhibit the mitochondrial respiratory chain in fungi, leading to fungal death . Others modulate the activity of neurotransmitter receptors or voltage-gated ion channels .

Biochemical Pathways

These could potentially include pathways involved in fungal growth and neurotransmission .

Pharmacokinetics

, which suggests that it may have good bioavailability. The compound also has a polar surface area of 71 Ų and a logP of -0.93 , which could influence its absorption and distribution.

Propiedades

IUPAC Name |

N-cyclopropyl-1H-1,2,4-triazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O/c11-6(9-4-1-2-4)5-7-3-8-10-5/h3-4H,1-2H2,(H,9,11)(H,7,8,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAJGIZOUEWEFOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=NC=NN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopropyl-1H-1,2,4-triazole-5-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S,4R)-1-[(tert-butoxy)carbonyl]-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid](/img/structure/B2911876.png)

![N-(2-chlorophenyl)-2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2911878.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide](/img/structure/B2911880.png)

![2-(1,2-benzoxazol-3-yl)-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}acetamide](/img/structure/B2911883.png)

![(4-Benzylpiperidin-1-yl)(4-(4-(4-methoxyphenyl)piperazin-1-yl)-5-methylthieno[2,3-d]pyrimidin-6-yl)methanone](/img/structure/B2911885.png)

![2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-(ethylsulfanyl)-1,3,4-oxadiazole](/img/structure/B2911892.png)

![2-[(4-chlorophenyl)sulfanyl]-N-(2-methoxy-5-nitrophenyl)acetamide](/img/structure/B2911898.png)